molecular formula C13H14N6O3 B2580651 N-((3,5-dimethylisoxazol-4-yl)methyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1396808-66-4

N-((3,5-dimethylisoxazol-4-yl)methyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No. B2580651
CAS RN: 1396808-66-4
M. Wt: 302.294
InChI Key: LUCCQHSPNUKGKT-UHFFFAOYSA-N
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Description

The compound is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

Triazole compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The synthesis of such compounds often involves the use of eco-compatible catalysts and reaction conditions .


Molecular Structure Analysis

The molecular structure of triazoles includes two carbon and three nitrogen atoms in the five-membered aromatic azole chain . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

Triazoles are capable of binding in the biological system with a variety of enzymes and receptors . They are used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary based on their specific structure and substituents. For example, one of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with IC 50 values in the nanomolar range .

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds synthesized from α,β-unsaturated ketones have shown significant antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This includes the synthesis of new 2-pyrazoline derivatives bearing benzenesulfonamide moieties, showcasing the potential of these compounds in addressing bacterial and fungal infections (Hassan, 2013).

Antitumor and Antimicrobial Activities

New N-arylpyrazole-containing enaminones synthesized as intermediates demonstrated promising antitumor and antimicrobial activities. This research highlights the potential for developing new therapeutic agents targeting cancer and microbial infections (Riyadh, 2011).

Novel Pyrazolo and Pyridine Derivatives

The synthesis of pyrazolo and pyridine derivatives containing the benzofuran moiety, exploring their potential applications in creating new compounds with possible therapeutic effects, indicates a wide range of possibilities for pharmaceutical development (Abdelhamid et al., 2012).

Antioxidant Studies

The synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, and their evaluation for antioxidant activities, presents an avenue for discovering new antioxidant agents, which are crucial in combating oxidative stress-related diseases (Ahmad et al., 2012).

Antimicrobial and Anticonvulsant Activities

Further studies have synthesized compounds with potential anticonvulsant and antimicrobial activities, offering insights into the development of new drugs for treating seizures and infections (Kelley et al., 1995).

Mechanism of Action

Safety and Hazards

The safety and hazards of triazoles can vary based on their specific structure and substituents. Some triazoles have been found to have antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Future Directions

Triazoles have a wide range of applications in medicinal chemistry. There is an ongoing need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . The future directions in the research of triazoles may involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3/c1-6-5-19-11(13(21)15-6)10(16-18-19)12(20)14-4-9-7(2)17-22-8(9)3/h5H,4H2,1-3H3,(H,14,20)(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCCQHSPNUKGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NCC3=C(ON=C3C)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3,5-dimethylisoxazol-4-yl)methyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

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